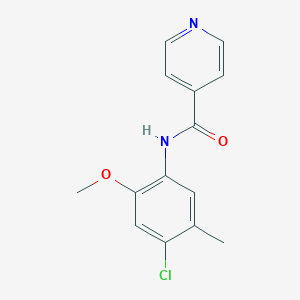
2-(2,5-Dimethylphenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-Dimethylphenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate, also known as DMQX, is a potent and selective antagonist of the ionotropic glutamate receptor subtypes, AMPA and kainate. This compound has been widely used in scientific research to investigate the role of these receptors in various physiological and pathological processes.
Mecanismo De Acción
2-(2,5-Dimethylphenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate acts as a competitive antagonist of the AMPA and kainate receptors, which are ionotropic glutamate receptors that mediate fast synaptic transmission in the central nervous system. By binding to the receptor site and preventing the binding of glutamate, 2-(2,5-Dimethylphenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate blocks the excitatory effects of glutamate on these receptors, which results in decreased neuronal activity.
Biochemical and Physiological Effects:
2-(2,5-Dimethylphenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate has been shown to have a number of biochemical and physiological effects. It has been shown to reduce seizure activity in animal models of epilepsy, to protect against ischemic brain injury, and to improve cognitive function in animal models of Alzheimer's disease. 2-(2,5-Dimethylphenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate has also been shown to have anti-inflammatory effects and to modulate the release of neurotransmitters such as dopamine and serotonin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2,5-Dimethylphenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate has several advantages for use in lab experiments. It is highly selective for the AMPA and kainate receptors, which allows for precise investigation of the role of these receptors in various physiological and pathological processes. It is also relatively stable and easy to synthesize. However, 2-(2,5-Dimethylphenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate has some limitations. It has a relatively short half-life, which can make it difficult to administer in vivo. It also has low solubility in water, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 2-(2,5-Dimethylphenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate. One area of interest is the development of more potent and selective AMPA and kainate receptor antagonists. Another area of interest is the investigation of the role of these receptors in other neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, the development of new methods for administering 2-(2,5-Dimethylphenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate in vivo could expand its potential applications in scientific research.
Métodos De Síntesis
2-(2,5-Dimethylphenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate can be synthesized by the reaction of 2-methylquinoline-4-carboxylic acid with 2-(2,5-dimethylphenyl)acetyl chloride in the presence of a base such as triethylamine. The product can be purified by column chromatography using a suitable solvent system.
Aplicaciones Científicas De Investigación
2-(2,5-Dimethylphenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate has been used extensively in scientific research to investigate the role of AMPA and kainate receptors in various physiological and pathological processes. It has been shown to be effective in blocking the excitatory effects of glutamate on these receptors, which has implications for the treatment of neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
Propiedades
Nombre del producto |
2-(2,5-Dimethylphenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate |
|---|---|
Fórmula molecular |
C21H19NO3 |
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
[2-(2,5-dimethylphenyl)-2-oxoethyl] 2-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C21H19NO3/c1-13-8-9-14(2)17(10-13)20(23)12-25-21(24)18-11-15(3)22-19-7-5-4-6-16(18)19/h4-11H,12H2,1-3H3 |
Clave InChI |
NMHLNKUGZPVUEC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)C(=O)COC(=O)C2=CC(=NC3=CC=CC=C32)C |
SMILES canónico |
CC1=CC(=C(C=C1)C)C(=O)COC(=O)C2=CC(=NC3=CC=CC=C32)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




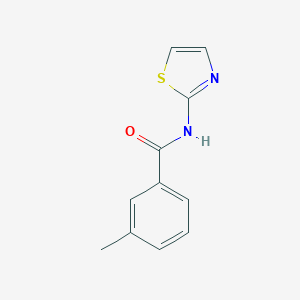
![3-methyl-N-[(1S)-1-phenylethyl]benzamide](/img/structure/B270745.png)
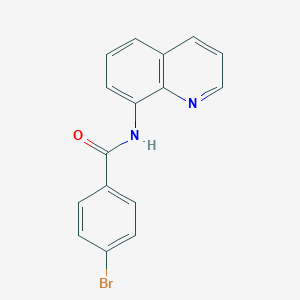
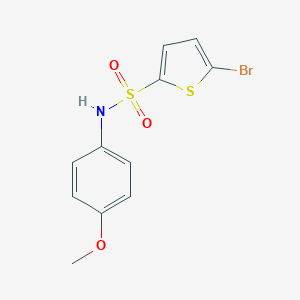
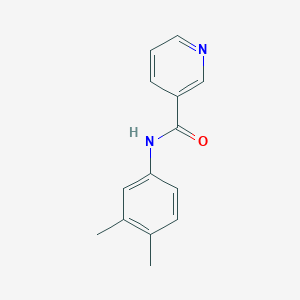
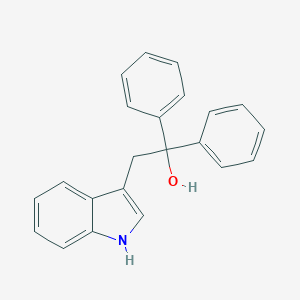
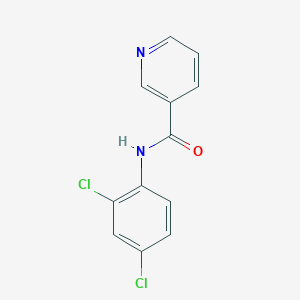
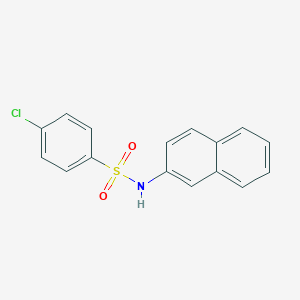
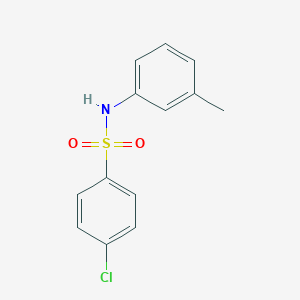
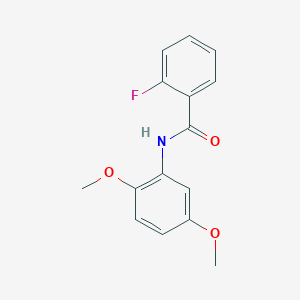

![N-[1-[(benzylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-4-nitrobenzamide](/img/structure/B270766.png)
